2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected by a decane-1,10-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) typically involves the reaction of decane-1,10-diol with 5-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The mixture is heated for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzoic acid)
Reduction: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzyl alcohol)
Substitution: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-substituted-benzaldehyde)
Scientific Research Applications
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-chlorobenzaldehyde): Similar structure but with chlorine atoms instead of bromine.
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-fluorobenzaldehyde): Similar structure but with fluorine atoms instead of bromine.
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-iodobenzaldehyde): Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) imparts unique chemical properties, such as higher reactivity in substitution reactions and the ability to form halogen bonds. These properties make it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
540741-71-7 |
---|---|
Molecular Formula |
C24H28Br2O4 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
5-bromo-2-[10-(4-bromo-2-formylphenoxy)decoxy]benzaldehyde |
InChI |
InChI=1S/C24H28Br2O4/c25-21-9-11-23(19(15-21)17-27)29-13-7-5-3-1-2-4-6-8-14-30-24-12-10-22(26)16-20(24)18-28/h9-12,15-18H,1-8,13-14H2 |
InChI Key |
ORLLVMQKUMVEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCCCCCCCCOC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.